Chlorine-Enabled Synthetic Handle vs. Non-Chlorinated Analog
The target compound possesses a chlorine atom at the 2-position of the nicotinic acid ring (molecular weight 295.65 g/mol), a synthetically enabling feature absent in the direct non-chlorinated analog 5-(4-carboxy-3-fluorophenyl)nicotinic acid (CAS 1258613-93-2, molecular weight 261.21 g/mol) [1] . The 34.44 Da mass increment is derived from the chlorine atom, which provides a reactive site for nucleophilic aromatic substitution (SₙAr) and transition metal-catalyzed cross-coupling reactions, pathways not accessible to the non-chlorinated analog without additional synthetic manipulation .
| Evidence Dimension | Molecular weight and synthetic reactivity handle |
|---|---|
| Target Compound Data | 295.65 g/mol; C₂-position chlorine available for SₙAr and cross-coupling |
| Comparator Or Baseline | 5-(4-Carboxy-3-fluorophenyl)nicotinic acid (CAS 1258613-93-2): 261.21 g/mol; no halogen at C₂ |
| Quantified Difference | ΔMW = 34.44 Da (chlorine); reactivity pathway orthogonal to comparator |
| Conditions | Computed molecular weights from PubChem; reactivity inferred from established 2-chloronicotinic acid chemistry |
Why This Matters
For procurement decisions in medicinal chemistry programs, the chlorine handle enables late-stage diversification via SₙAr that cannot be executed with the non-chlorinated analog, directly determining synthetic route design feasibility.
- [1] PubChem. 5-(4-Carboxy-3-fluorophenyl)-2-chloronicotinic acid, CID 53223833. https://pubchem.ncbi.nlm.nih.gov/compound/1258608-77-3 View Source
